2-(6-Bromopyridin-3-yl)pyrimidine
Description
2-(6-Bromopyridin-3-yl)pyrimidine is a heteroaromatic compound featuring a pyrimidine ring linked to a 6-bromopyridine moiety at the pyrimidine's 2-position. This structure combines the electron-deficient nature of pyrimidine with the halogenated pyridine’s reactivity, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom at the pyridine’s 6-position enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), enabling further functionalization .
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYODETQANLEOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705189 | |
| Record name | 2-(6-Bromopyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942189-65-3 | |
| Record name | 2-(6-Bromopyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 2-(6-bromopyridin-3-yl)pyrimidine belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids.
Mode of Action
Pyrimidines often act by binding to their targets and modulating their activity. The bromine atom in this compound could potentially enhance its binding affinity to its targets.
Biological Activity
2-(6-Bromopyridin-3-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and other therapeutic potentials, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 232.06 g/mol. Its structure features a pyrimidine ring substituted with a brominated pyridine moiety, which contributes to its biological activities.
Biological Activities
1. Antibacterial Activity
Pyrimidine derivatives, including this compound, have been reported to exhibit significant antibacterial properties. In a study evaluating various pyrimidine compounds against several bacterial strains, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| 16 | S. aureus | |
| 64 | K. pneumoniae |
2. Anticancer Activity
Recent research has highlighted the potential of this compound as an anticancer agent. In vitro studies assessed its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.4 | Significant growth inhibition |
| A549 | 7.8 | Moderate growth inhibition |
These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may act by inhibiting specific kinases involved in cancer cell signaling pathways or by disrupting bacterial cell wall synthesis.
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
In a recent animal model study, mice bearing xenograft tumors were treated with this compound. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent in cancer treatment.
Case Study 2: Antibacterial Efficacy Against Resistant Strains
Another study focused on the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound showed effective bactericidal activity, suggesting its possible application in treating resistant infections.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-(6-Bromopyridin-3-yl)pyrimidine with key analogs reported in , 5 , 7 , and 8 :
Key Observations :
Electronic and Steric Considerations
- Electron-Deficient Nature : The pyrimidine ring’s electron deficiency is amplified by bromine’s electron-withdrawing effect, making the compound more reactive toward nucleophilic aromatic substitution compared to methyl or morpholine-substituted analogs .
- Steric Effects : Bromine’s larger atomic radius (compared to fluorine or hydrogen) may hinder reactions at the pyridine’s 6-position, necessitating tailored catalytic systems for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
